molecular formula C14H11ClN2S2 B2545625 N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-97-8

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2545625
CAS No.: 890957-97-8
M. Wt: 306.83
InChI Key: OPALGXPVONARIG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chlorophenyl group and a methylthio group

Mechanism of Action

Target of Action

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that has been synthesized and evaluated as a quorum sensing inhibitor . The primary target of this compound is the CviR receptor, which is involved in quorum sensing signals in Chromobacterium violaceum .

Mode of Action

The interaction of this compound with its target, the CviR receptor, results in the inhibition of quorum sensing signals . This inhibition disrupts the communication between bacteria, thereby affecting their ability to form biofilms and coordinate certain behaviors .

Biochemical Pathways

The action of this compound affects the quorum sensing pathway, a form of bacterial communication that relies on the production, release, and detection of signaling molecules known as autoinducers . By inhibiting the CviR receptor, this compound disrupts the quorum sensing pathway, leading to downstream effects such as the inhibition of biofilm formation .

Pharmacokinetics

The compound’s ability to inhibit the cvir receptor suggests that it may have sufficient bioavailability to interact with its target .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of quorum sensing signals and the disruption of biofilm formation . These effects could potentially make this compound useful in the treatment of bacterial infections, particularly those involving biofilm-forming bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific conditions of the bacterial environment could potentially affect the compound’s ability to inhibit quorum sensing signals and disrupt biofilm formation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be achieved through various synthetic routes. One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process is efficient and tolerates a wide range of substrates, resulting in high yields of the desired product.

Another approach involves the cyclocondensation reaction of (benzo[d]thiazolyl)guanidine with substituted aldehydes in the presence of hydrazine hydrate . This one-pot procedure is efficient and provides good yields of the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the presence of both the 2-chlorophenyl and methylthio groups, which contribute to its distinct biological activities and chemical reactivity. The combination of these substituents enhances its potential as a quorum sensing inhibitor and broadens its applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-9-6-7-12-13(8-9)19-14(17-12)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPALGXPVONARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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